PT150 is a clinical-stage small molecule drug primarily recognized as a modulator of the glucocorticoid receptor. Initially developed for the treatment of major depressive disorder, it has shown potential applications in various therapeutic areas, including COVID-19 and other viral infections. PT150 operates as a glucocorticoid receptor antagonist, exhibiting a strong safety profile with completed Phase 1 and Phase 2 clinical trials. The compound has been identified to possess antiviral properties against several viruses, including SARS-CoV-2, and is currently being explored for its neuroprotective effects in neurodegenerative diseases.
PT150 was developed by researchers focusing on hormonal receptor modulation, particularly targeting the glucocorticoid and androgen receptors. Its molecular formula is , and it has a CAS registry number of 189035-07-2. The compound's development has been supported by various studies indicating its efficacy and safety in human trials, with ongoing research into its broader applications.
PT150 falls under the category of small molecule drugs specifically classified as glucocorticoid receptor antagonists. It is part of a novel class of compounds that modulate hormonal signaling pathways, which are crucial in managing conditions related to stress response and inflammation.
The synthesis of PT150 involves several organic chemistry techniques aimed at constructing its complex molecular structure. While specific synthetic routes are proprietary, the general approach includes:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and minimize side reactions. Advanced techniques such as high-performance liquid chromatography may be used for purification.
PT150's molecular structure features a complex arrangement that allows for its interaction with glucocorticoid receptors. The compound's design facilitates binding to specific sites on these receptors, which is crucial for its function as an antagonist.
The structural data can be summarized as follows:
PT150 undergoes various chemical reactions primarily related to its interactions with biological targets rather than traditional chemical transformations. Key reactions include:
In vitro studies have shown that PT150 can inhibit viral replication by modulating gene expression related to androgen receptors, potentially affecting viral load in infected cells.
PT150 functions primarily as a glucocorticoid receptor antagonist. Its mechanism involves:
Research indicates that PT150 has demonstrated significant efficacy in reducing symptoms associated with hypercortisolemia and improving neuroinflammatory conditions in preclinical models.
Relevant analyses show that PT150 maintains a favorable pharmacokinetic profile, contributing to its therapeutic potential.
PT150 has several scientific uses:
PT150 (developmental code ORG-34517) emerged as a novel small-molecule compound targeting steroid hormone signaling pathways. Chemically identified as (3β,5β,8α,9β,10α,13α,14β,17α)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)gonane-3-carboxylic acid methyl ester with the molecular formula C₂₈H₃₀O₄ (CAS 189035-07-2), PT150 functions as a competitive glucocorticoid receptor (GR) antagonist with oral bioavailability [1] [7]. Its molecular architecture enables dual receptor modulation, combining predominant GR antagonism with secondary androgen receptor (AR) downregulation and minor GR agonistic activity at the cellular level [2] [3]. This complex receptor interaction profile positioned PT150 uniquely among hormonal modulators during early development.
The compound progressed through systematic preclinical and clinical evaluation, achieving Phase 2 status for major depressive disorder by the mid-2000s [7]. Initial clinical trials leveraged its GR-antagonistic properties to target hypercortisolemia – a physiological state linked to depression pathogenesis. Pharmacokinetic studies demonstrated favorable absorption characteristics, with a 300mg oral dose yielding mean peak plasma concentrations (Cmax) of 4100 ng/mL and an approximate 10-hour elimination half-life [2]. Doses up to 900mg/day were safely tolerated in human trials, establishing its clinical feasibility for chronic administration [2] [5]. Beyond depression, exploratory Phase 1 investigations evaluated PT150 across diverse endocrine-related conditions including hypertension, obesity, glaucoma, and immunologic deficiency syndromes during the 1990s [7].
Table 1: Key Chemical and Development Characteristics of PT150
Property | Specification |
---|---|
IUPAC Name | (3β,5β,8α,9β,10α,13α,14β,17α)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)gonane-3-carboxylic acid methyl ester |
Molecular Formula | C₂₈H₃₀O₄ |
CAS Registry Number | 189035-07-2 |
Molecular Weight | 430.54 g/mol |
Primary Mechanism | Competitive glucocorticoid receptor (GR) antagonist |
Secondary Mechanisms | Androgen receptor (AR) downregulation, minor GR agonism |
Highest Development Phase | Phase 2 (multiple indications) |
Synonyms | ORG-34517 |
The strategic pivot from psychotherapeutic applications to antiviral investigation originated from emerging insights into viral pathogenesis mechanisms. Researchers discovered that PT150 and structural analogs (notably PT156) exhibited broad-spectrum antiviral activity against multiple virus families, including filoviruses (Ebola) and coronaviruses (MERS-CoV) in preliminary in vitro screens [2] [5]. This unexpected antiviral property was mechanistically linked to its receptor modulation profile:
The COVID-19 pandemic accelerated focused evaluation against SARS-CoV-2. In human bronchial epithelial models, PT150 demonstrated direct antiviral efficacy with an average 90% effective concentration (EC90) of 5.55 µM (3130 ng/mL) – a therapeutically achievable level given established pharmacokinetics [2] [3]. Crucially, no cytotoxicity was observed at concentrations ≤30 µM, supporting its favorable safety window for antiviral application [2]. This efficacy extended to multiple SARS-CoV-2 variants, including pseudoviruses engineered with concerning spike mutations (N501Y, K417N, E484K) and authentic B.1.1.7 (Alpha), B.1.351 (Beta), and B.1.617.2 (Delta) variants [2] [5].
Table 2: Antiviral Efficacy Profile of PT150 Against SARS-CoV-2
Experimental Model | Viral Strain/Mutation | Key Metric (EC90) | Significance |
---|---|---|---|
Human bronchial epithelial cells | SARS-CoV-2 (ancestral) | 5.55 µM (average) | Clinically achievable concentration |
Pseudovirus assays | N501Y spike mutation | Maintained efficacy | Activity against Alpha/Beta/Gamma variants |
Pseudovirus assays | K417N/E484K spike mutations | Maintained efficacy | Activity against Beta/Gamma variants |
Calu-1 human lung epithelial cells | B.1.617.2 (Delta) | Maintained efficacy | Confirmed activity against current VoC |
The compound's Investigational New Drug (IND) status was activated for COVID-19 in January 2022, enabling Phase 2 clinical evaluation [7]. Proposed treatment regimens leverage its oral bioavailability for outpatient management, potentially combining direct antiviral action (via TMPRSS2/ACE2 pathway modulation) with immunomodulation (through cortisol blockade) to address both viral replication and dysfunctional host responses [2] [5]. This dual mechanism represents a unique therapeutic approach distinct from monoclonal antibodies or pure antivirals like remdesivir.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1